molecular formula C27H27N3O3S B2921026 2-(benzylsulfanyl)-N,N-diethyl-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115305-98-0

2-(benzylsulfanyl)-N,N-diethyl-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2921026
CAS No.: 1115305-98-0
M. Wt: 473.59
InChI Key: HGJNNDBFXVMLHI-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolin-4(3H)-one class, characterized by a bicyclic scaffold with a 4-oxo group. The structure features:

  • Position 3: A 3-methoxyphenyl group, contributing electron-donating effects and influencing π-π stacking.
  • Position 7: An N,N-diethyl carboxamide moiety, which modulates solubility and bioavailability compared to ester derivatives.

Properties

IUPAC Name

2-benzylsulfanyl-N,N-diethyl-3-(3-methoxyphenyl)-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3S/c1-4-29(5-2)25(31)20-14-15-23-24(16-20)28-27(34-18-19-10-7-6-8-11-19)30(26(23)32)21-12-9-13-22(17-21)33-3/h6-17H,4-5,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJNNDBFXVMLHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=CC=C3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N,N-diethyl-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with benzyl mercaptan, followed by cyclization and further functionalization to introduce the desired substituents. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N,N-diethyl-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(benzylsulfanyl)-N,N-diethyl-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N,N-diethyl-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between the target compound and analogs from the evidence:

Compound Position 2 Substituent Position 3 Substituent Position 7 Functional Group Key Properties
Target Compound Benzylsulfanyl 3-Methoxyphenyl N,N-Diethyl carboxamide High lipophilicity; potential for CNS penetration due to diethylamide .
Methyl 2-((2-chlorobenzyl)thio)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate (CAS 514857-29-5) 2-Chlorobenzylthio Phenyl Methyl ester Lower solubility in aqueous media; ester group may reduce metabolic stability.
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate Methylthioacetate 3-Methoxyphenyl Methyl ester Enhanced synthetic efficiency via green chemistry (DES solvents, microwave).
N-Hydroxy-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide (CAS 1372887-89-2) - Phenyl N-Hydroxy carboxamide Potential for metal chelation; increased acidity due to hydroxyl group.
2-(Benzylsulfanyl)-N-cyclopentyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide (CAS 946270-67-3) Benzylsulfanyl 2-Methoxyethyl N-Cyclopentyl carboxamide Cyclopentyl group may improve target selectivity in receptor binding.
CXCR3 Antagonist: Decanoic acid {1-[3-(4-cyanophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]-ethyl}-amide Ethyl-linked decanoic acid 4-Cyanophenyl Amide-linked aliphatic chain Designed for chemokine receptor antagonism; cyanophenyl enhances π-deficient interactions.

Key Structural and Functional Insights

Thioether linkages (e.g., benzylsulfanyl) are less prone to hydrolysis than esters, improving metabolic stability .

Position 3 Aromatic Substituents: The 3-methoxyphenyl group in the target compound offers electron-donating effects, contrasting with the electron-withdrawing 4-cyanophenyl in CXCR3 antagonists . This difference may influence binding affinity in enzymes or receptors.

Position 7 Functional Groups :

  • N,N-Diethyl carboxamide increases lipophilicity (logP) compared to ester derivatives, which could enhance blood-brain barrier penetration .
  • N-Hydroxy carboxamide (CAS 1372887-89-2) introduces hydrogen-bonding capability, useful in metalloenzyme inhibition .

Biological Activity

The compound 2-(benzylsulfanyl)-N,N-diethyl-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its potential applications in cancer treatment and other therapeutic areas.

Chemical Structure and Properties

The molecular formula for this compound is C20H24N4O3SC_{20}H_{24}N_{4}O_{3}S, with a molecular weight of approximately 396.49 g/mol. The structure features a benzyl sulfanyl group, a methoxyphenyl moiety, and a quinazoline core, which are known to contribute to various pharmacological effects.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Cancer Cell Proliferation : Quinazoline derivatives have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's structure allows it to bind to ATP-binding sites of kinases, disrupting signaling pathways essential for cancer cell survival .
  • Antimycobacterial Activity : Some studies indicate that quinazoline derivatives may exhibit antimycobacterial properties. The mechanism involves modulation of metabolic pathways in Mycobacterium tuberculosis, potentially through inhibition of key enzymes involved in cofactor biosynthesis .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of similar quinazoline compounds. For instance:

  • Cytotoxicity Assays : In vitro assays showed that related compounds exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HT-1080 (fibrosarcoma), and PC-3 (prostate cancer) with IC50 values ranging from 5 to 26 µM .
  • Mechanistic Insights : The induction of apoptosis was confirmed through flow cytometry and caspase activation assays, indicating that these compounds trigger programmed cell death pathways in cancer cells .

Antimycobacterial Activity

Research has indicated that specific quinazoline derivatives possess antimycobacterial activity:

  • Inhibition Studies : Compounds structurally related to the target compound were tested against Mycobacterium tuberculosis, showing promising results with significant inhibition of bacterial growth at micromolar concentrations .

Data Summary

Biological ActivityCell Line/OrganismIC50/Activity LevelReference
CytotoxicityMCF-75.27 µM
CytotoxicityHT-10809.16 µM
CytotoxicityPC-39.84 - 26.57 µM
Antimycobacterial ActivityMycobacterium tuberculosisMicromolar range

Case Studies

  • Case Study on Anticancer Effects : A study evaluated the effects of a series of quinazoline derivatives on MCF-7 cells. The results indicated that compounds similar to the target compound significantly inhibited cell viability and induced apoptosis via caspase activation pathways.
  • Antimycobacterial Evaluation : Another study focused on the antimycobacterial activity of quinazoline derivatives against resistant strains of Mycobacterium tuberculosis, highlighting their potential as new therapeutic agents in treating tuberculosis.

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